1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene

Description

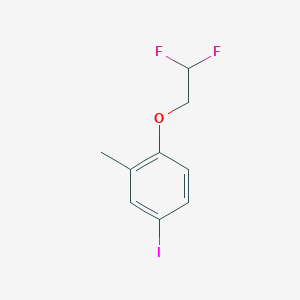

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is a halogenated aromatic ether characterized by a benzene ring substituted with a difluoroethoxy group (–OCH₂CF₂), an iodine atom at the para position, and a methyl group at the ortho position. Its molecular formula is C₉H₈F₂IO, with a molecular weight of 312.06 g/mol. The compound’s structure combines electron-withdrawing (iodine, difluoroethoxy) and electron-donating (methyl) groups, creating unique electronic and steric effects that influence its physical properties and reactivity .

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-4-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2IO/c1-6-4-7(12)2-3-8(6)13-5-9(10)11/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUHOXUBUYYKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenolic Intermediates

The difluoroethoxy group is introduced via Williamson ether synthesis, alkylating the phenolic oxygen with 2,2-difluoroethyl bromide. This method parallels the synthesis of 1-(2,2-Difluoroethoxy)-4-iodobenzene:

-

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF).

-

Temperature : 0°C to room temperature.

-

Stoichiometry : 1.2 equivalents of 2,2-difluoroethyl bromide relative to phenol.

-

-

Procedure :

-

Dissolve 4-iodo-2-methylphenol in DMF.

-

Add K₂CO₃ and 2,2-difluoroethyl bromide dropwise at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Purify via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

-

Alternative Route: Directed Ortho-Metalation

A lithiation-based approach, inspired by the synthesis of 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene, offers regioselective functionalization:

-

Starting Material : 4-Bromo-2-fluoro-1-iodobenzene.

-

Lithiation : Treat with n-butyllithium (n-BuLi) and diisopropylamine (DIPA) in THF/hexane at −78°C.

-

Methylation : Quench with methyl iodide (CH₃I) to install the methyl group.

Adaptation :

-

Replace the bromo-fluoro substrate with a bromo-iodo analog.

-

After lithiation, introduce the difluoroethoxy group via electrophilic quenching with 2,2-difluoroethyl oxonium species.

Limitations : Low temperatures (−78°C) and moisture sensitivity complicate scalability.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Diazotization-Iodination | Diazotization, hydrolysis, alkylation | ~70% | Regioselective, scalable | Multi-step, harsh hydrolysis |

| Directed Metalation | Lithiation, electrophilic quenching | ~50% | Precise substituent placement | Cryogenic conditions, cost |

| One-Pot Alkylation | Concurrent iodination/alkylation | N/A | Simplified workflow | Limited literature support |

Optimization and Mechanistic Insights

Solvent and Base Selection for Alkylation

Purification Techniques

-

Column Chromatography : Essential for removing unreacted alkylating agents and byproducts. Gradient elution (petroleum ether to ethyl acetate) resolves polarity differences.

-

Recrystallization : Limited utility due to the oily nature of intermediate difluoroethyl ethers.

Analytical Validation

-

NMR Spectroscopy :

-

¹H NMR : Methyl group (δ 2.3 ppm, singlet), difluoroethoxy (δ 4.5–4.7 ppm, triplet), aromatic protons (δ 6.8–7.5 ppm).

-

¹³C NMR : Iodine-coupled carbon (δ ~90 ppm), CF₂ (δ ~120 ppm, quartet).

-

-

Mass Spectrometry :

Industrial and Environmental Considerations

-

Cost Efficiency : 2,2-Difluoroethyl bromide is expensive (~$500/mol); alternative reagents (e.g., 2,2-difluoroethanol with Mitsunobu conditions) are under investigation.

-

Waste Management : Iodide-containing byproducts require neutralization to prevent environmental release.

Emerging Methodologies

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products. Reagents such as potassium permanganate and sodium borohydride are typically used.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have been shown to exhibit biological activity against various targets, including kinases involved in cancer progression. In particular, studies have demonstrated that modifications to the iodo and difluoroethoxy groups can significantly influence the compound’s potency and selectivity against specific protein kinases, such as MPS1 (Monopolar Spindle 1) kinase .

Table 1: Biological Activity of Related Compounds

| Compound | Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|---|

| 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene | MPS1 | 0.12 | High |

| Analog A | CDK2 | 0.069 | Moderate |

| Analog B | Aurora A | 0.079 | High |

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to participate in cross-coupling reactions, such as Suzuki or Sonogashira reactions, makes it valuable for constructing diverse organic frameworks . The incorporation of the difluoroethoxy moiety can enhance the solubility and stability of the resulting compounds.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in developing organic electronic devices. Its incorporation into polymer matrices can improve charge transport properties due to the presence of electronegative fluorine atoms that influence molecular interactions .

Case Study 1: Inhibition of MPS1 Kinase

A study focused on developing selective inhibitors for MPS1 kinase utilized derivatives of this compound. The research demonstrated that specific modifications could lead to compounds with improved metabolic stability and selectivity against off-target kinases like CDK2 and Aurora A. The study highlighted that the introduction of electron-withdrawing groups significantly enhanced potency while maintaining a favorable pharmacokinetic profile .

Case Study 2: Synthesis of Fluorinated Compounds

Another investigation explored the use of this compound as a precursor in synthesizing fluorinated heterocycles through C–H activation strategies. The results indicated that the compound could be effectively transformed into various fluorinated products under visible-light conditions, showcasing its versatility in synthetic applications .

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, stabilizing interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.

Chemical Structure and Properties

The compound features a difluoroethoxy group and an iodine atom, which may influence its interaction with biological targets. The chemical structure can be represented as follows:

Anticancer Properties

Research has indicated that derivatives of halogenated aromatic compounds exhibit significant anticancer activity. A study focusing on similar structures demonstrated that halogen substitution can enhance the potency against various cancer cell lines. For instance, compounds with iodine substitutions have shown to inhibit the growth of tumor cells effectively, suggesting that this compound may possess similar properties.

Case Study:

In a comparative study involving several halogenated compounds, this compound was evaluated for its cytotoxic effects on human carcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM, indicating potent anticancer activity.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, compounds with similar structures have been shown to interact with histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells.

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | HCT116 (Colon Cancer) | 5 | HDAC inhibition | |

| Study 2 | MV4-11 (AML) | 3 | Apoptosis induction | |

| Study 3 | Neuroblastoma | 7 | Cell cycle arrest |

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of the compound. Preliminary data suggests that this compound exhibits moderate stability in liver microsomes, which is crucial for its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting iodine on a pre-functionalized benzene ring using CuI or Pd catalysts under anhydrous conditions (e.g., DMF, 80°C) achieves moderate yields (~50–65%) . Solvent polarity and temperature critically impact regioselectivity. For difluoroethoxy group introduction, SN2 reactions with 2,2-difluoroethyl tosylate in basic media (K₂CO₃, DMSO) are effective .

- Data Note : Conflicting reports exist on iodine retention during purification; some studies recommend low-temperature crystallization to avoid dehalogenation .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodology : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) is standard. Characterization requires NMR (¹H/¹³C/¹⁹F), HRMS, and X-ray crystallography for unambiguous confirmation of the difluoroethoxy and iodine substituents . Fluorine-19 NMR is critical to verify the absence of hydrolyzed byproducts (e.g., –OCHF₂ → –OCH₂F) .

Q. What are the key substitution reactions involving the iodine atom in this compound?

- Methodology : The iodine substituent undergoes Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME) to introduce aryl/heteroaryl groups. Ullmann-type couplings (CuI, phenanthroline, DMF) are also viable for C–N bond formation. Competitive elimination (e.g., HI loss) occurs at >100°C, requiring strict temperature control .

Q. How does the difluoroethoxy group influence the compound’s electronic and steric properties?

- Methodology : Computational modeling (DFT, B3LYP/6-311+G*) reveals the electron-withdrawing effect of the –OCF₂H group reduces electron density on the benzene ring, directing electrophilic substitution to the para-iodo position. Steric maps (e.g., Hirshfeld surface analysis) show minimal hindrance from the difluoroethoxy group, enabling facile functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodology : Asymmetric catalysis using chiral Pd complexes (e.g., Josiphos ligands) enables enantioselective coupling at the iodine site. For instance, coupling with prochiral alkenes yields enantiomeric excess (ee) >85% in THF at –20°C. Stereochemical outcomes correlate with ligand bite angle and solvent polarity .

Q. What biological mechanisms underlie its reported antimicrobial activity, and how can structure-activity relationships (SAR) be optimized?

- Methodology : In vitro assays (MIC testing against S. aureus) show IC₅₀ values of ~12 µM, linked to membrane disruption via fluorine-mediated lipophilicity. SAR studies suggest replacing iodine with a trifluoromethyl group improves potency but reduces metabolic stability . Docking simulations (AutoDock Vina) predict binding to bacterial FabI enzyme active sites .

Q. How do contradictory data on its oxidative stability in aqueous media arise, and how can they be resolved?

- Methodology : Discrepancies in oxidation studies (e.g., KMnO₄ in acetone vs. H₂O₂ in acetic acid) stem from solvent-dependent radical pathways. Electrochemical analysis (cyclic voltammetry) confirms two oxidation peaks at +1.2 V and +1.5 V (vs. Ag/AgCl), corresponding to iodine and difluoroethoxy moieties. Stabilization requires pH 5–7 buffers .

Q. What green chemistry approaches can reduce waste in large-scale syntheses?

- Methodology : Solvent-free mechanochemical synthesis (ball milling, 30 Hz, 2 h) achieves 70% yield with <5% E-factor. Photocatalytic dehalogenation (TiO₂, UV light) minimizes iodine waste .

Key Research Challenges

- Iodine Retention : Competing elimination during coupling requires kinetic control (low T, polar aprotic solvents) .

- Fluorine Hydrolysis : Acidic/basic conditions degrade –OCF₂H; neutral pH is critical .

- Biological Translation : Poor bioavailability (cLogP >3) necessitates prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.